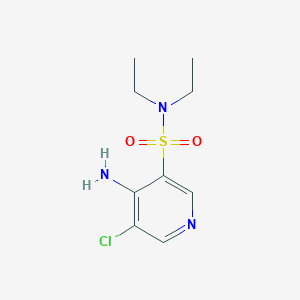
4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide is a synthetic organic compound characterized by its pyridine ring substituted with amino, chloro, and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of 3-pyridinesulfonamide, followed by the introduction of the amino group through nucleophilic substitution. The final step involves the alkylation of the nitrogen atoms with diethyl groups under basic conditions.
Example Synthetic Route:
Chlorination: 3-Pyridinesulfonamide is treated with a chlorinating agent such as thionyl chloride (SOCl₂) to introduce the chloro group.
Amination: The chlorinated intermediate undergoes nucleophilic substitution with ammonia (NH₃) to introduce the amino group.
Alkylation: The resulting 4-amino-5-chloropyridine-3-sulfonamide is then alkylated using diethyl sulfate ((C₂H₅)₂SO₄) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to sulfinamide or thiol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups.
Medicine
Medically, derivatives of this compound may exhibit antibacterial or antifungal properties, making them candidates for drug development.
Industry
In industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable sulfonamide group.
Mécanisme D'action
The mechanism of action of 4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C9H14ClN3O2S |
|---|---|
Poids moléculaire |
263.75 g/mol |
Nom IUPAC |
4-amino-5-chloro-N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14ClN3O2S/c1-3-13(4-2)16(14,15)8-6-12-5-7(10)9(8)11/h5-6H,3-4H2,1-2H3,(H2,11,12) |
Clé InChI |
ULINRSQFMFTGNC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-((3S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13015488.png)
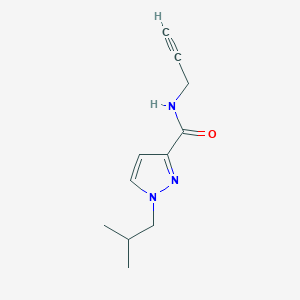

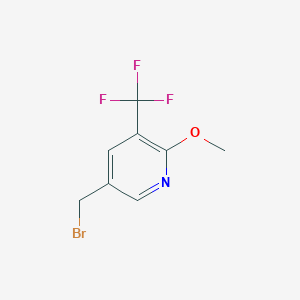
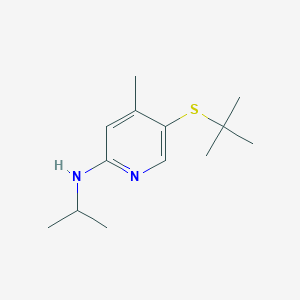
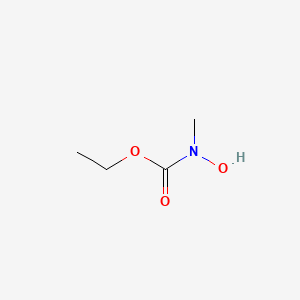
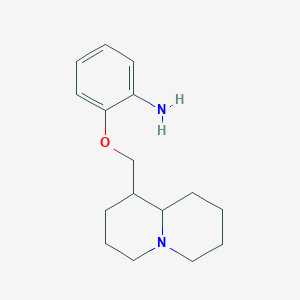


![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)

![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)


